Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-
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Overview
Description
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- is a compound that features a morpholine ring substituted with a cycloheptyl group, which is further substituted with a thiazole ring.
Preparation Methods
One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides to form the morpholine ring . The cycloheptyl group can be introduced through a cyclization reaction, and the thiazole ring can be added via a substitution reaction using appropriate thiazole precursors . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Cyclization: The formation of the morpholine ring itself is a cyclization reaction involving amino alcohols and α-haloacid chlorides.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted morpholine and thiazole derivatives .
Scientific Research Applications
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- include other thiazole and morpholine derivatives. For example:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities such as antimicrobial and antiviral properties.
Morpholine derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid, which are used in pharmaceuticals and chemical synthesis.
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds .
Properties
CAS No. |
835654-32-5 |
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Molecular Formula |
C14H22N2OS |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
4-[1-(1,3-thiazol-2-yl)cycloheptyl]morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-2-4-6-14(5-3-1,13-15-7-12-18-13)16-8-10-17-11-9-16/h7,12H,1-6,8-11H2 |
InChI Key |
AIARFKFFDAHUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NC=CS2)N3CCOCC3 |
Origin of Product |
United States |
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